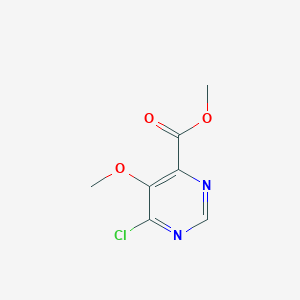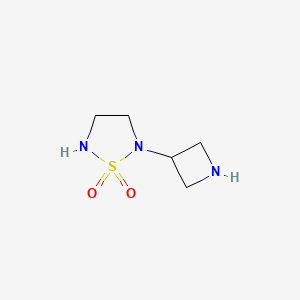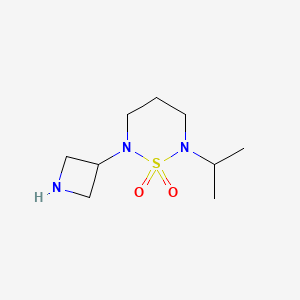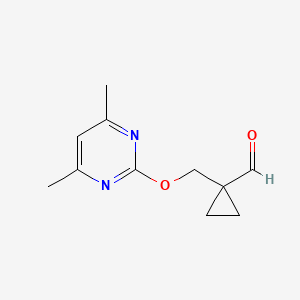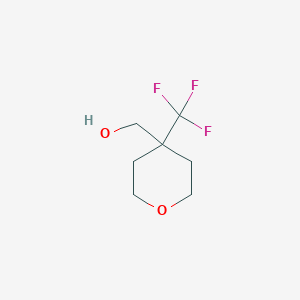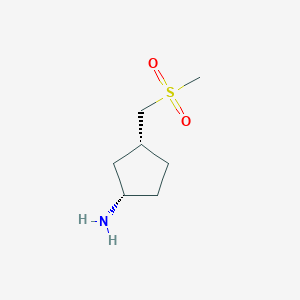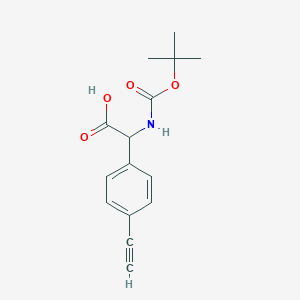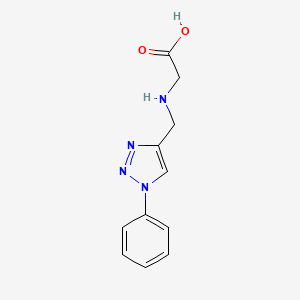![molecular formula C12H14FN B1480537 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane CAS No. 2097996-37-5](/img/structure/B1480537.png)
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
Übersicht
Beschreibung
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane is a spirocyclic compound characterized by a unique structural motif that includes a spiro junction between a cyclopropane and a piperidine ring. The presence of a fluorophenyl group adds to its chemical diversity, making it a valuable target in drug discovery and synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane typically involves a catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This method allows for the stereoselective construction of the spirocyclic framework under mild conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and catalysts to ensure the desired stereochemistry and yield. The process may include steps such as purification through column chromatography and recrystallization to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spiro junction, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the fluorophenyl group or the nitrogen atom in the piperidine ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products:
Wissenschaftliche Forschungsanwendungen
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane has significant applications in various scientific domains:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Wirkmechanismus
The mechanism by which 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for a unique mode of binding, potentially leading to high specificity and efficacy. The fluorophenyl group may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
5-Azaspiro[2.4]heptane: Lacks the fluorophenyl group, making it less versatile in terms of functionalization.
Spiro[2.4]heptane: Does not contain the nitrogen atom, reducing its potential for biological activity.
2-Fluorophenyl derivatives: While they share the fluorophenyl group, they lack the spirocyclic structure, which is crucial for the unique properties of 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane.
Uniqueness: The combination of the spirocyclic framework and the fluorophenyl group makes this compound unique. This structure provides a balance of rigidity and flexibility, allowing for specific interactions with biological targets and making it a valuable compound in drug discovery and material science.
Eigenschaften
IUPAC Name |
7-(2-fluorophenyl)-5-azaspiro[2.4]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMKDFUOIIHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=CC=C3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


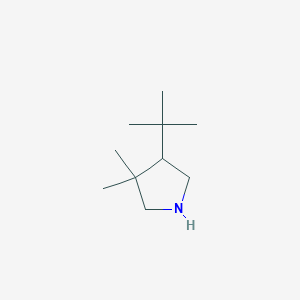
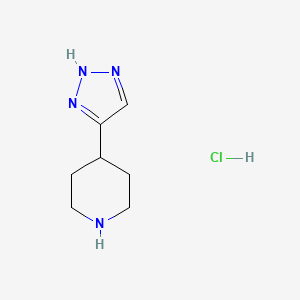
![(6,6-Difluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B1480458.png)
